molecular formula C11H15N3O4S B14451873 N~2~-(Benzenesulfonyl)-L-glutamamide CAS No. 77868-08-7

N~2~-(Benzenesulfonyl)-L-glutamamide

Cat. No.: B14451873
CAS No.: 77868-08-7
M. Wt: 285.32 g/mol
InChI Key: HVUNEICOGCOCHG-VIFPVBQESA-N
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Description

N~2~-(Benzenesulfonyl)-L-glutamamide is an organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of a benzenesulfonyl group attached to the L-glutamamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(Benzenesulfonyl)-L-glutamamide typically involves the reaction of L-glutamic acid with benzenesulfonyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of N2-(Benzenesulfonyl)-L-glutamamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction parameters. The purification of the final product is achieved through crystallization or chromatography techniques to ensure the desired quality and consistency .

Chemical Reactions Analysis

Types of Reactions

N~2~-(Benzenesulfonyl)-L-glutamamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of N2-(Benzenesulfonyl)-L-glutamamide include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions can produce amines or alcohols. Substitution reactions typically result in the formation of new sulfonamide derivatives .

Scientific Research Applications

N~2~-(Benzenesulfonyl)-L-glutamamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N2-(Benzenesulfonyl)-L-glutamamide involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit the activity of carbonic anhydrase IX by binding to its active site, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, including the suppression of tumor growth in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N2-(Benzenesulfonyl)-L-glutamamide include:

Uniqueness

N~2~-(Benzenesulfonyl)-L-glutamamide is unique due to its specific structure, which combines the benzenesulfonyl group with the L-glutamamide moiety. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

77868-08-7

Molecular Formula

C11H15N3O4S

Molecular Weight

285.32 g/mol

IUPAC Name

(2S)-2-(benzenesulfonamido)pentanediamide

InChI

InChI=1S/C11H15N3O4S/c12-10(15)7-6-9(11(13)16)14-19(17,18)8-4-2-1-3-5-8/h1-5,9,14H,6-7H2,(H2,12,15)(H2,13,16)/t9-/m0/s1

InChI Key

HVUNEICOGCOCHG-VIFPVBQESA-N

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCC(=O)N)C(=O)N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC(CCC(=O)N)C(=O)N

Origin of Product

United States

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